1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxybenzoyl)piperazine
1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxybenzoyl)piperazine
Brand Name:
Vulcanchem
CAS No.:
522650-46-0
VCID:
VC0367845
InChI:
InChI=1S/C20H21ClN2O4/c1-26-17-6-2-15(3-7-17)20(25)23-12-10-22(11-13-23)19(24)14-27-18-8-4-16(21)5-9-18/h2-9H,10-14H2,1H3
SMILES:
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl
Molecular Formula:
C20H21ClN2O4
Molecular Weight:
388.8g/mol
1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxybenzoyl)piperazine
CAS No.: 522650-46-0
Main Products
VCID: VC0367845
Molecular Formula: C20H21ClN2O4
Molecular Weight: 388.8g/mol
CAS No. | 522650-46-0 |
---|---|
Product Name | 1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxybenzoyl)piperazine |
Molecular Formula | C20H21ClN2O4 |
Molecular Weight | 388.8g/mol |
IUPAC Name | 2-(4-chlorophenoxy)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]ethanone |
Standard InChI | InChI=1S/C20H21ClN2O4/c1-26-17-6-2-15(3-7-17)20(25)23-12-10-22(11-13-23)19(24)14-27-18-8-4-16(21)5-9-18/h2-9H,10-14H2,1H3 |
Standard InChIKey | WAMRBPRCCYVHSP-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
PubChem Compound | 1074726 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume